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Compound of Interest

Compound Name: D-Glucitol-3-13C

Cat. No.: B1161188

Get Quote

D-Glucitol-3-13C (Sorbitol-3-13C) is a specialized stable isotope tracer designed to interrogate

the polyol pathway, fructolysis, and hepatic gluconeogenesis with a specificity that generic

glucose tracers cannot achieve. Unlike [U-13C]Glucose, which floods all central carbon

pathways, D-Glucitol-3-13C enters metabolism primarily via Sorbitol Dehydrogenase (SDH),

converting to Fructose-3-13C.

This tracer is uniquely valuable for three specific applications:

Bypassing Phosphofructokinase (PFK): By entering glycolysis as Fructose-1-Phosphate (via

Fructokinase/KHK), this tracer bypasses the primary glycolytic checkpoint (PFK), allowing

direct assessment of downstream glycolytic capacity (Aldolase B activity).

Isolating Glycolytic vs. Oxidative Flux: Due to the atom mapping of the C3 position, the 13C

label is retained in Lactate but lost as 13CO2 at the Pyruvate Dehydrogenase (PDH) step.

This makes it an exquisite probe for separating anaerobic glycolysis (Lactate production)

from oxidative phosphorylation.

Diabetic Neuropathy & Hepatotoxicity Models: It allows precise tracking of exogenous

sorbitol clearance in tissues prone to polyol accumulation (Schwann cells, retina,

hepatocytes).
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Mechanistic Atom Mapping & Pathway Logic
To interpret the mass isotopomer distribution (MID) data, one must understand the fate of the

Carbon-3 label.

Sorbitol Oxidation: D-Glucitol-3-13C

Fructose-3-13C.

Fructolysis: Fructose-3-13C

Fructose-1-Phosphate (F-1-P) labeled at C3.

Aldolase B Cleavage: F-1-P is cleaved into DHAP (derived from C1-C3) and Glyceraldehyde

(derived from C4-C6).

Result: The C3 label ends up on DHAP (specifically at the unphosphorylated

hydroxymethyl carbon, which becomes C1 after isomerization).

Triose Isomerization: DHAP (C3-labeled relative to Fructose) isomerizes to Glyceraldehyde-

3-Phosphate (GAP).

Crucial Isomerization: The label moves to the C1 position (Aldehyde group) of GAP.

Glycolysis: GAP-1-13C

Pyruvate-1-13C (Carboxyl group).

Bifurcation:

Path A (Lactate): Pyruvate-1-13C

Lactate-1-13C (Label Retained).

Path B (TCA Cycle): Pyruvate-1-13C

Acetyl-CoA + 13CO2 (Label Lost).

Pathway Visualization
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Caption: Carbon-13 atom mapping from D-Glucitol-3-13C. Note that the label (Green path) is

retained in Lactate but lost as CO2 upon entry into the TCA cycle.

Experimental Protocol: In Vitro Flux Analysis
A. Reagents & Materials

Tracer: D-Glucitol-3-13C (99% enrichment).

Media: Glucose-free, Phenol red-free DMEM (or minimal media relevant to cell type).

FBS: Dialyzed Fetal Bovine Serum (Essential to remove background glucose/sorbitol).

Quenching Solution: 50% Methanol / 30% Acetonitrile / 20% Water (pre-chilled to -80°C).

Internal Standard: D-Glucitol-U-13C (for absolute quantitation) or Ribitol (non-physiological

polyol).

B. Cell Culture & Incubation
Note: Sorbitol transport (via GLUT5, GLUT2, or passive diffusion) is slower than glucose. High

concentrations are often required.

Seeding: Seed cells (e.g., HepG2, Primary Hepatocytes, or Schwann cells) to reach 70-80%

confluency.

Starvation: Wash cells 2x with PBS. Incubate in glucose-free media for 1 hour to deplete

intracellular glycolytic intermediates.

Labeling Pulse: Replace media with experimental media containing 10–20 mM D-Glucitol-3-
13C.

Control: Run a parallel plate with unlabeled Sorbitol to establish natural abundance

baselines.

Time Points: Harvest at 0, 2, 6, and 24 hours. (Sorbitol metabolism is slower; longer flux

times are needed compared to glucose).
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C. Metabolite Extraction (Quenching)
Rapidly aspirate media. (Save media if analyzing extracellular Lactate/Pyruvate).

Immediately add 1 mL of -80°C Quenching Solution directly to the plate.

Scrape cells on dry ice. Transfer to microcentrifuge tubes.

Vortex vigorously (1 min) and centrifuge at 14,000 x g for 15 min at 4°C.

Transfer supernatant to a glass vial.

Dry down: Evaporate to dryness using a SpeedVac or Nitrogen stream.

D. Derivatization (GC-MS)
Target Analytes: Sorbitol, Fructose, Glycerol-3-P, Lactate, Pyruvate. Method: MOX-TMS

(Methoximation-Trimethylsilylation).

Methoximation: Add 50 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate at 30°C for

90 mins. (Protects keto groups on Fructose/Pyruvate).

Silylation: Add 50 µL MSTFA + 1% TMCS. Incubate at 37°C for 30 mins.

Centrifuge: Spin down any precipitate; transfer to GC vials with glass inserts.

Mass Spectrometry & Data Analysis
Instrument Settings (GC-MS)

Column: DB-5MS or equivalent (30m x 0.25mm).

Carrier Gas: Helium (1 mL/min).

Temp Program: 80°C (hold 1 min)

10°C/min to 300°C (hold 5 min).

Ionization: Electron Impact (EI), 70 eV.
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Target Ions & Interpretation
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Metabolite Derivative
Target
Fragment (m/z)

Expected
Labeling (from
Sorbitol-3-13C)

Interpretation

Sorbitol 6-TMS
319 (M-

CH2OTMS)
M+1 (m/z 320)

Verifies tracer

uptake and

purity.

Fructose MOX-TMS
307 (C3-C6

fragment)
M+1 (m/z 308)

Confirms SDH

activity (Sorbitol

Fructose).

DHAP/GAP MOX-TMS

Unstable,

measure

Glycerol-3-P

-- --

Glycerol-3-P 4-TMS 357 (M-CH3) M+1 (m/z 358)

Indicates flux into

lipid backbone

synthesis.

Pyruvate MOX-TMS 174 (M-CH3) M+1 (m/z 175)

Glycolytic flux.

Label is on C1

(Carboxyl).

Lactate 2-TMS 219 (M-CH3) M+1 (m/z 220)

Primary

Readout.

Indicates

reduction of

Pyruvate.

Alanine 2-TMS 116 (M-

COOTMS)

M+0 (Unlabeled) Critical Control.

Label is on C1 of

Pyruvate. ALT

transamination

removes C1?

No, ALT

preserves carbon

skeleton, but GC

fragmentation of

amino acids

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1161188?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


often loses the

carboxyl group

(C1). If fragment

loses C1, Alanine

appears

unlabeled.

Flux Calculation Logic
To quantify the flux through the Sorbitol pathway vs. background glycolysis:

Calculate M+1 Fraction:

Sorbitol Dehydrogenase (SDH) Flux: Proportional to the appearance of Fructose M+1.

Glycolytic Contribution: Calculated from Lactate M+1.

Note: If you detect Lactate M+1, it must have come from Sorbitol-3-13C via the pathway

described. Glucose contamination would yield uniformly labeled or differently labeled

patterns depending on the glucose tracer used.

Expert Insights & Troubleshooting
The "PDH Blind Spot": Do not use this tracer to measure TCA cycle activity (Citrate, Malate,

etc.) via LC-MS or GC-MS of tissue extracts. Because the C3 label of Sorbitol becomes the

C1 (Carboxyl) of Pyruvate, it is decarboxylated by Pyruvate Dehydrogenase.

Validation Strategy: If you see labeled Citrate, it implies Pyruvate Carboxylase (PC)

activity (Pyruvate

Oxaloacetate), which retains the carbon, rather than PDH activity. This makes D-Glucitol-
3-13C a specific probe for anaplerosis vs. oxidation.

Isomer Separation: Sorbitol and Galactitol (Dulcitol) have identical molecular weights and

very similar retention times. In samples with high Galactose metabolism (e.g., galactosemia

models), ensure your GC temperature ramp is slow enough (5°C/min) between 200°C-240°C

to resolve these peaks.
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Background Subtraction: Commercial FBS contains significant sorbitol and glucose. Dialyzed

FBS is non-negotiable for quantitative flux analysis. Failure to use dialyzed serum will dilute

the tracer, leading to underestimation of flux.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1161188/docs#introduction-the-strategic-utility-of-d-glucitol-3-13c
https://www.benchchem.com/product/b1161188/docs#introduction-the-strategic-utility-of-d-glucitol-3-13c
https://www.benchchem.com/product/b1161188/docs#introduction-the-strategic-utility-of-d-glucitol-3-13c
https://www.benchchem.com/product/b1161188/docs#introduction-the-strategic-utility-of-d-glucitol-3-13c
https://www.benchchem.com/product/b1161188?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1161188?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1161188?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

